molecular formula C7H7IO B175219 2-Iodo-4-methylphenol CAS No. 16188-57-1

2-Iodo-4-methylphenol

Cat. No. B175219
Key on ui cas rn: 16188-57-1
M. Wt: 234.03 g/mol
InChI Key: JITSLEIKSRKKCZ-UHFFFAOYSA-N
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Patent
US07473786B1

Procedure details

The general procedure was used to convert phenylacetylene and 4-methyl-2-iodophenol to the title product. Purification by flash chromatography (hexanes as the eluent) gave the analytically pure product as a white solid (353 mg, 85% yield). 1H NMR (300 MHz, CDCl3) δ 7.81 (d, J=7.16, 2H), 7.41-7.30 (m, 5H), 7.06 (d, J=7.35, 1H), 6.88 (s, 1H), 2.41 (s, 3H). 13C NMR (75 MHz, CDCl3) δ 155.92, 153.29, 132.2, 130.57, 129.27, 128.70, 128.35, 125.49, 124.79, 120.70, 110.61, 101.06, 21.30. Anal. Calcd. for C15H12O: C, 86.51; H, 5.81. Found C, 86.28; H, 5.90. m.p.: 131° C. (lit., 6131-133° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]#[CH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[C:12](I)[CH:11]=1>>[CH3:9][C:10]1[CH:15]=[CH:14][C:13]2[O:16][C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:12]=2[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(OC(=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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